molecular formula C10H7F3N2O2 B11868175 8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one

8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No.: B11868175
M. Wt: 244.17 g/mol
InChI Key: DZKHVDKMMFKQKZ-UHFFFAOYSA-N
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Description

8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is a quinazoline derivative known for its potential applications in medicinal chemistry. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and trifluoromethyl ketone.

    Cyclization: The aniline derivative undergoes cyclization with the trifluoromethyl ketone in the presence of a suitable catalyst, such as a Lewis acid.

    Methoxylation: The resulting intermediate is then methoxylated using methanol and a base, such as sodium methoxide, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer properties and potential use in chemotherapy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell proliferation or other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one
  • 8-Chloro-2-(trifluoromethyl)quinazolin-4(1H)-one
  • 8-Bromo-2-(trifluoromethyl)quinazolin-4(1H)-one

Uniqueness

8-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

8-methoxy-2-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(10(11,12)13)15-8(5)16/h2-4H,1H3,(H,14,15,16)

InChI Key

DZKHVDKMMFKQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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